molecular formula C14H12ClN B13800966 4-Amino-4'-chlorostilbene CAS No. 7570-36-7

4-Amino-4'-chlorostilbene

Katalognummer: B13800966
CAS-Nummer: 7570-36-7
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: XPIHDAPOGFAZLY-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4’-chlorostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group and a chlorine atom attached to the stilbene backbone. Stilbenes are known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-chlorostilbene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-aminobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chloro-4’-nitrostilbene.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst, such as palladium on carbon.

Industrial Production Methods: Industrial production of 4-Amino-4’-chlorostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-4’-chlorostilbene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Amino-4’-chlorostilbene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-4’-chlorostilbene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation. .

Vergleich Mit ähnlichen Verbindungen

    4-Amino-4’-chlorostilbene: Characterized by the presence of an amino group and a chlorine atom.

    4-Amino-4’-bromostilbene: Similar structure but with a bromine atom instead of chlorine.

    4-Amino-4’-methoxystilbene: Contains a methoxy group instead of chlorine.

Uniqueness: 4-Amino-4’-chlorostilbene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

7570-36-7

Molekularformel

C14H12ClN

Molekulargewicht

229.70 g/mol

IUPAC-Name

4-[(E)-2-(4-chlorophenyl)ethenyl]aniline

InChI

InChI=1S/C14H12ClN/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,16H2/b2-1+

InChI-Schlüssel

XPIHDAPOGFAZLY-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)N

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.